molecular formula C10H11NO B14642320 3-(4-Methylanilino)prop-2-enal CAS No. 55377-27-0

3-(4-Methylanilino)prop-2-enal

Cat. No.: B14642320
CAS No.: 55377-27-0
M. Wt: 161.20 g/mol
InChI Key: ZHERKTIFNMMMQK-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)prop-2-enal is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds It is characterized by the presence of a methylaniline group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)prop-2-enal typically involves the condensation of 4-methylaniline with acrolein. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylaniline} + \text{Acrolein} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylaniline group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(4-Methylanilino)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)prop-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s alpha, beta-unsaturated carbonyl structure makes it susceptible to nucleophilic addition reactions. The methylaniline group can participate in various substitution reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: Similar structure with a methoxy group instead of a methylaniline group.

    3-(4-Methylphenyl)-2-propenal: Similar structure with a methyl group instead of a methylaniline group.

Uniqueness

3-(4-Methylanilino)prop-2-enal is unique due to the presence of the methylaniline group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-(4-Methylanilino)prop-2-enal, and how is reaction success monitored?

  • Methodology : The compound can be synthesized via condensation reactions between 4-methylaniline and α,β-unsaturated aldehydes. A documented approach involves starting from a carboxaldehyde precursor, analogous to methods used for structurally related enals . Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm imine/enal formation. Purification typically employs recrystallization or column chromatography.

Q. Which crystallographic tools (e.g., SHELX, ORTEP) are essential for determining the crystal structure of this compound, and what validation criteria ensure accuracy?

  • Methodology : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry . Validation metrics include R-factors (<5%), residual electron density maps, and consistency with spectroscopic data (e.g., NMR, IR) .

Q. How do researchers select optimal solvents for crystallizing this compound to obtain diffraction-quality crystals?

  • Methodology : Solvent screening (e.g., dichloromethane/hexane, ethanol/water) via slow evaporation or diffusion methods is critical. Polarized light microscopy helps assess crystal habit, while preliminary X-ray diffraction (XRD) tests confirm lattice regularity. Similar protocols have been applied to structurally related anilino-propenal derivatives .

Q. What spectroscopic markers (¹H/¹³C NMR, IR) distinguish this compound from its synthetic precursors or isomers?

  • Methodology : Key NMR signals include the enal proton (δ 9–10 ppm, doublet) and aromatic protons from the 4-methylanilino group (δ 6.5–7.5 ppm). IR shows a conjugated C=O stretch near 1650 cm⁻¹. Discrepancies in coupling patterns or unexpected peaks indicate impurities or isomerization .

Q. What are common impurities in this compound synthesis, and how are they removed during purification?

  • Methodology : Unreacted 4-methylaniline or aldol byproducts are detected via HPLC or mass spectrometry. Acid-base extraction removes unreacted aniline, while silica gel chromatography isolates the target compound. Elemental analysis and melting point consistency further confirm purity .

Advanced Research Questions

Q. How can graph set analysis (Bernstein’s approach) decode hydrogen-bonding motifs in this compound crystals, and what functional implications arise?

  • Methodology : Graph set notation (e.g., D , R , C motifs) classifies hydrogen-bonding patterns, revealing chains or rings that stabilize the crystal lattice. For example, N–H···O interactions may form C(6) chains, influencing thermal stability and solubility. Such analysis is critical for designing co-crystals or polymorphs .

Q. What strategies reconcile discrepancies between computational geometry optimizations (DFT) and experimental XRD bond lengths/angles in this compound?

  • Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) often underestimate steric effects from the 4-methyl group. Adjusting basis sets or incorporating crystal packing forces (e.g., via periodic boundary conditions) improves agreement with XRD data. Residual density maps from SHELXL refine torsional angles .

Q. How do polymorphic forms of this compound affect its chemical reactivity in subsequent derivatization reactions?

  • Methodology : Polymorphs are characterized using differential scanning calorimetry (DSC) and powder XRD. Reactivity differences (e.g., in Michael additions) are tested under controlled conditions. For instance, a tightly packed polymorph may exhibit slower kinetics due to reduced solvent accessibility .

Q. What mechanistic insights into enal formation are revealed by kinetic studies of this compound synthesis under varying catalytic systems?

  • Methodology : In situ IR spectroscopy tracks reaction progress, identifying intermediates like Schiff bases. Acid-catalyzed pathways favor protonation of the carbonyl oxygen, while base catalysis accelerates deprotonation steps. Rate laws derived from Arrhenius plots guide catalyst optimization .

Q. How do steric effects from the 4-methylanilino group influence the electronic environment of the α,β-unsaturated aldehyde moiety in this compound?

  • Methodology : UV-Vis spectroscopy reveals bathochromic shifts due to extended conjugation, while cyclic voltammetry measures redox potentials. Computational electron density maps (e.g., Hirshfeld surfaces) highlight hyperconjugative interactions between the methyl group and enal system .

Properties

CAS No.

55377-27-0

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(4-methylanilino)prop-2-enal

InChI

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h2-8,11H,1H3

InChI Key

ZHERKTIFNMMMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=CC=O

Origin of Product

United States

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